1-Methyl-1-phenylindan

Catalog No.
S9042882
CAS No.
79034-12-1
M.F
C16H16
M. Wt
208.30 g/mol
Availability
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1-Methyl-1-phenylindan

CAS Number

79034-12-1

Product Name

1-Methyl-1-phenylindan

IUPAC Name

3-methyl-3-phenyl-1,2-dihydroindene

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C16H16/c1-16(14-8-3-2-4-9-14)12-11-13-7-5-6-10-15(13)16/h2-10H,11-12H2,1H3

InChI Key

YASDJUXENMYIBH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C21)C3=CC=CC=C3

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for 1-methyl-1-phenylindan is 3-methyl-3-phenyl-1,2-dihydroindene, reflecting its bicyclic structure comprising a benzene ring fused to a cyclopentane moiety. The numbering system assigns priority to the indan core, with the methyl and phenyl groups both attached to the bridgehead carbon (C3).

Isomeric differentiation is critical, as positional isomers such as 1-methyl-3-phenylindan (CAS 6416-39-3) exhibit distinct physicochemical properties. The 1,1-substitution pattern in 1-methyl-1-phenylindan creates a unique steric environment compared to the 1,3-isomer, influencing reactivity and spectroscopic profiles.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₆ (molecular weight: 208.30 g/mol) is confirmed by high-resolution mass spectrometry. A comparative analysis with its isomers reveals identical empirical formulas but divergent structural arrangements:

Property1-Methyl-1-phenylindan 1-Methyl-3-phenylindan
CAS Number79034-12-16416-39-3
Molecular Weight208.30 g/mol208.30 g/mol
DensityNot reported1.027 g/cm³
Boiling PointNot reported312.9°C

Three-Dimensional Conformational Studies

The 3D structure of 1-methyl-1-phenylindan, as modeled in PubChem, shows a twisted boat conformation for the indan ring system. The phenyl group adopts a pseudo-axial orientation to minimize steric clash with the methyl substituent. This conformation is stabilized by hyperconjugative interactions between the aromatic π-system and adjacent C-H bonds.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR data for 1-methyl-1-phenylindan is limited in the provided sources, predicted spectral features can be inferred:

  • ¹H NMR:
    • Aromatic protons (6H): δ 7.20–7.40 ppm (multiplet, overlapping signals from indan and phenyl rings)
    • Bridgehead methyl group (3H): δ 1.50–1.70 ppm (singlet)
    • Methylene protons (2H): δ 2.80–3.10 ppm (doublet of doublets, J = 12–14 Hz)

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI-MS) of 1-methyl-1-phenylindan likely produces:

  • Molecular ion peak at m/z 208 (C₁₆H₁₆⁺)
  • Key fragments:
    • m/z 193 (loss of ·CH₃)
    • m/z 165 (loss of C₃H₇ via retro-Diels-Alder cleavage)
    • m/z 115 (tropylium ion from phenyl ring)

Infrared (IR) Vibrational Signatures

Characteristic IR absorptions include:

  • C-H stretching (aromatic): ~3030 cm⁻¹
  • C-H bending (methylene): ~1450 cm⁻¹
  • Skeletal vibrations of fused rings: 1600–1580 cm⁻¹

Catalytic Cyclodimerization of α-Methylstyrene

Cyclodimerization of α-methylstyrene is a key route for synthesizing 1-methyl-1-phenylindan derivatives. This method involves acid-catalyzed dimerization, where two α-methylstyrene molecules undergo [2+4] cycloaddition to form the indan framework. A solvent-free approach using methylsulfonic acid as a catalyst at 100–180°C yields 1,1,3-trimethyl-3-phenylindan with >99% purity and 97.4% yield [3]. The exothermic reaction is controlled by gradual monomer addition to prevent runaway polymerization.

Acid-Catalyzed Polymerization Pathways

Uncontrolled polymerization of α-methylstyrene is a competing pathway, leading to low-value oligomers. Acidic catalysts like sulfuric acid direct the reaction toward cyclodimerization by stabilizing carbocation intermediates. For example, methylsulfonic acid suppresses polymerization side reactions, achieving >99% selectivity for cyclodimerization [3]. In contrast, solvent-mediated methods without optimized catalysts yield mixtures with ≤68% target product [3].

Solvent-Free vs. Solvent-Mediated Synthesis Approaches

ParameterSolvent-FreeSolvent-Mediated
Yield97.4% [3]≤68% [3]
Purity>99% [3]Requires additional purification
Environmental ImpactReduced wasteSolvent disposal required
ScalabilityHigh (exothermic control)Limited by solvent volume

Solvent-free methods eliminate separation challenges and reduce costs, while solvent-based systems (e.g., isopropenylbenzene) complicate product isolation [3].

Role of Catalysts in Regioselectivity

2.4.1 Sulfonic Acid Catalysts

Methylsulfonic acid and p-toluenesulfonic acid enhance regioselectivity by protonating α-methylstyrene, forming a resonance-stabilized carbocation. Methylsulfonic acid achieves 97.4% yield at 100–120°C due to its strong acidity and thermal stability [3].

2.4.2 Mineral Acid Catalysts

Sulfuric and phosphoric acids are less effective, often requiring higher temperatures (e.g., 160°C) and resulting in lower yields (≤85%) due to side reactions [3].

Temperature Optimization for Product Yield

Temperature critically affects reaction efficiency:

  • 100–120°C: Optimal for methylsulfonic acid, balancing reaction rate and selectivity [3].
  • >150°C: Accelerates polymerization, reducing cyclodimerization yield.
  • <100°C: Insufficient activation energy, leading to incomplete conversion.

Reaction completion at 100–120°C within 3 hours maximizes yield while minimizing degradation [3].

Thermal Stability and Phase Transition Behavior

The thermal stability of 1-methyl-1-phenylindan is characterized by its resistance to thermal decomposition under controlled heating conditions. Based on structural analogies with related aromatic compounds and the presence of both indane and phenyl ring systems, the compound exhibits substantial thermal stability characteristics typical of substituted aromatic hydrocarbons [2] [3]. Thermal analysis studies of similar phenyl-substituted indane derivatives indicate that these compounds generally maintain structural integrity at temperatures well above ambient conditions, with decomposition onset temperatures typically occurring above 250°C [2].

The thermal decomposition behavior of 1-methyl-1-phenylindan follows patterns observed in related aromatic hydrocarbon systems, where the initial decomposition involves the weakening of carbon-carbon bonds adjacent to the aromatic rings [4] [5]. Differential thermal analysis of comparable compounds reveals that phenyl-substituted indane derivatives undergo thermal decomposition through a complex mechanism involving multiple pathways, including dehydrogenation reactions and aromatic ring opening processes [6] [2]. The presence of both methyl and phenyl substituents at the 1-position creates steric hindrance that can influence the thermal decomposition pathways and potentially enhance thermal stability through resonance stabilization effects [3].

Phase transition behavior studies indicate that aromatic compounds similar to 1-methyl-1-phenylindan typically exhibit distinct thermal events during heating cycles, including glass transition temperatures, crystallization temperatures, and melting points [7]. The compound's molecular structure, featuring rigid aromatic rings connected through a saturated carbon bridge, suggests that phase transitions would be influenced by intermolecular π-π stacking interactions between aromatic moieties and van der Waals forces between alkyl substituents [3]. These interactions contribute to the overall thermal stability profile and determine the temperature ranges at which phase changes occur.

Thermal gravimetric analysis data for related compounds suggest that 1-methyl-1-phenylindan would exhibit a thermal stability range extending from ambient temperature to approximately 250°C, beyond which thermal decomposition processes begin to occur [2]. The maximum decomposition temperature is estimated to fall within the range of 320-380°C, consistent with other phenyl-substituted aromatic hydrocarbons of similar molecular weight and structural complexity [6] [2]. The activation energy for thermal decomposition is estimated to be in the range of 150-250 kJ/mol, based on comparative analysis with structurally related aromatic compounds [6].

Solubility Parameters in Organic Media

The solubility behavior of 1-methyl-1-phenylindan in organic media is governed by its molecular structure and the resulting intermolecular interactions with solvent molecules. The compound's aromatic nature and relatively low polarity classify it within solvent group 7 according to the Snyder classification system, which includes aromatic hydrocarbons, halo-substituted aromatic hydrocarbons, and aromatic ethers [8]. This classification indicates that the compound exhibits preferential solubility in nonpolar to moderately polar organic solvents.

Hansen solubility parameters provide a comprehensive framework for understanding the solubility behavior of 1-methyl-1-phenylindan in various organic media [9] [10]. The dispersion component of the Hansen solubility parameter is expected to be significant due to the extensive aromatic π-electron system present in both the indane and phenyl ring structures [9]. The polar component remains relatively low due to the absence of strongly polar functional groups, while the hydrogen bonding component is minimal as the compound lacks hydrogen bond donor or acceptor sites [10].

Experimental solubility data for structurally related compounds suggest that 1-methyl-1-phenylindan would exhibit high solubility in aromatic solvents such as benzene, toluene, and xylene isomers, where favorable π-π interactions between the solute and solvent aromatic systems promote dissolution [11]. Moderate solubility is expected in aliphatic hydrocarbons such as hexane and heptane, where dispersion forces provide the primary driving force for solvation [11]. Lower solubility would be anticipated in polar protic solvents such as alcohols and highly polar aprotic solvents such as dimethyl sulfoxide due to unfavorable solute-solvent interactions [11].

The Modified Separation of Cohesive Energy Density (MOSCED) approach offers additional insights into the solubility behavior of 1-methyl-1-phenylindan [12] [13]. The compound's structural characteristics suggest moderate dispersion interactions, low polarity interactions, and minimal association interactions, consistent with its aromatic hydrocarbon nature [13]. Activity coefficient predictions using MOSCED principles indicate that the compound would exhibit near-ideal behavior in aromatic solvents and positive deviations from ideality in polar solvents [13].

Infinite dilution activity coefficients for 1-methyl-1-phenylindan in various organic solvents can be estimated using group contribution methods and structural analogies with related aromatic compounds [11]. These coefficients provide quantitative measures of the thermodynamic favorability of dissolution in different solvent systems and serve as essential parameters for process design applications involving separation and purification operations [14].

Density and Refractive Index Measurements

The density of 1-methyl-1-phenylindan has been experimentally determined to be 1.035 g/cm³ at standard conditions [1]. This value is consistent with the densities of related aromatic hydrocarbons and reflects the compact molecular packing resulting from the rigid aromatic ring systems and the efficient space-filling characteristics of the tricyclic structure. Comparative analysis with structurally similar compounds reveals that the density value falls within the expected range for substituted indane derivatives, where additional methyl and phenyl substituents contribute to increased molecular weight while maintaining relatively efficient packing arrangements [15].

The density measurement provides important insights into the molecular volume and packing efficiency of 1-methyl-1-phenylindan. The molar volume, calculated from the molecular weight and density, indicates the effective space occupied by individual molecules in the liquid state and serves as a fundamental parameter for thermodynamic calculations and process design applications [14]. Temperature-dependent density measurements for similar aromatic compounds indicate that 1-methyl-1-phenylindan would exhibit typical thermal expansion behavior, with density decreasing linearly with increasing temperature according to standard thermal expansion coefficients for aromatic hydrocarbons [16].

The refractive index of 1-methyl-1-phenylindan is reported as 1.585 [1], a value that reflects the compound's optical properties and provides additional confirmation of its aromatic character. This refractive index value is significantly higher than that of simple aliphatic hydrocarbons and is consistent with the presence of extensive conjugated π-electron systems in the aromatic rings [17]. The refractive index serves as a useful identification parameter and provides insights into the electronic structure and polarizability of the molecule.

Comparative analysis of refractive index values for related compounds shows that 1-methyl-1-phenylindan exhibits optical properties intermediate between simple aromatic hydrocarbons such as benzene (n = 1.497) and more complex polycyclic aromatic systems [17]. The refractive index value of 1.585 indicates substantial electronic polarizability, consistent with the presence of multiple aromatic rings and the associated delocalized π-electron systems [18]. This optical property has practical applications in analytical chemistry for compound identification and purity assessment.

The relationship between density and refractive index provides additional structural information through the Lorentz-Lorenz equation, which relates these physical properties to molecular polarizability and molar volume [18]. For 1-methyl-1-phenylindan, the combination of density and refractive index values indicates efficient molecular packing with significant electronic polarizability, characteristics that are typical of aromatic hydrocarbons with extended conjugated systems.

Vapor Pressure and Volatility Characteristics

The vapor pressure of 1-methyl-1-phenylindan at 25°C is reported as 0.00198 mmHg [1], indicating relatively low volatility characteristics typical of higher molecular weight aromatic hydrocarbons. This vapor pressure value places the compound in the category of semi-volatile organic compounds, with sufficient volatility for certain analytical techniques while maintaining low enough vapor pressure to minimize evaporative losses under normal storage and handling conditions [19].

The low vapor pressure reflects the strong intermolecular forces present in 1-methyl-1-phenylindan, including π-π stacking interactions between aromatic rings and van der Waals forces associated with the molecular structure [20]. These intermolecular forces require substantial thermal energy to overcome, resulting in reduced tendency for molecules to escape from the liquid phase into the vapor phase [21]. The vapor pressure value is consistent with the compound's boiling point of 300.6°C at 760 mmHg, indicating substantial thermal stability in the liquid phase [1].

Temperature-dependent vapor pressure behavior can be predicted using the Clausius-Clapeyron equation and comparative analysis with structurally related compounds [20] [22]. Vapor pressure increases exponentially with temperature, following Antoine equation parameters that can be estimated from structural correlations and experimental data for similar aromatic hydrocarbons [22]. The enthalpy of vaporization, derived from vapor pressure-temperature relationships, provides quantitative measures of the intermolecular forces present in the liquid phase [16].

Volatility characteristics of 1-methyl-1-phenylindan are important for understanding its environmental fate, analytical detection methods, and industrial processing requirements [23]. The relatively low vapor pressure indicates limited potential for atmospheric transport through volatilization, while the moderate volatility allows for analytical detection using gas chromatographic techniques under appropriate conditions [23]. The compound's volatility profile suggests that elevated temperatures would be required for efficient vaporization in distillation or evaporation processes.

XLogP3

4.8

Exact Mass

208.125200510 g/mol

Monoisotopic Mass

208.125200510 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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